3-Chloroquinolin-7-amine
Overview
Description
3-Chloroquinolin-7-amine is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
3-Chloroquinolin-7-amine is a derivative of the quinoline family, which includes compounds like chloroquine . Chloroquine is known to primarily target the heme polymerase in malarial trophozoites .
Mode of Action
The compound inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . This results in the accumulation of toxic heme, leading to the death of the parasite .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium species . By inhibiting the conversion of heme to hemazoin, the compound disrupts the parasite’s ability to detoxify the heme produced during hemoglobin digestion .
Result of Action
The inhibition of heme polymerase leads to the accumulation of toxic heme within the parasite, resulting in its death . This makes this compound a potential antimalarial agent.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . It is recommended to keep the compound in a dark place, sealed in dry conditions, and at room temperature . Furthermore, the compound’s activity may be influenced by the pH and the presence of certain ions in the environment, but more research is needed to fully understand these effects.
Biochemical Analysis
Biochemical Properties
3-Chloroquinolin-7-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation depending on the specific enzyme involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can alter metabolic pathways within the cell, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to DNA, RNA, and proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the target molecule. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can influence metabolic flux and alter metabolite levels within the cell. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For instance, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression .
Properties
IUPAC Name |
3-chloroquinolin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHOHYUPINYSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.